

Structure and molecular weight of N-(4-Fluorophenyl)anthranilic acid

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Compound of Interest

Compound Name: **N-(4-Fluorophenyl)anthranilic acid**

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N-(4-Fluorophenyl)anthranilic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Fluorophenyl)anthranilic acid is a synthetic organic compound belonging to the class of fenamic acid derivatives. This document provides an in-depth overview of its chemical structure, molecular weight, and key physicochemical properties. It further details a likely synthetic protocol based on established chemical reactions and explores its potential biological activities and associated signaling pathways, offering valuable insights for researchers in medicinal chemistry and drug discovery.

Chemical Structure and Properties

N-(4-Fluorophenyl)anthranilic acid is characterized by an anthranilic acid moiety N-substituted with a 4-fluorophenyl group. The fluorine substitution on the phenyl ring is a key structural feature that can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby impacting its biological activity.

Table 1: Physicochemical Properties of N-(4-Fluorophenyl)anthranilic Acid

| Property | Value | Reference |
|-------------------|---------------------|---------------------|
| Molecular Formula | $C_{13}H_{10}FNO_2$ | [1] |
| Molecular Weight | 231.23 g/mol | [1] |
| Appearance | Off-white powder | [2] |
| Melting Point | 198-200 °C | [1] |
| CAS Number | 54-60-4 | [1] |

Synthesis Protocol

The synthesis of **N-(4-Fluorophenyl)anthranilic acid** can be achieved via the Ullmann condensation, a well-established method for the formation of carbon-nitrogen bonds. This reaction involves the coupling of an aryl halide with an amine in the presence of a copper catalyst.

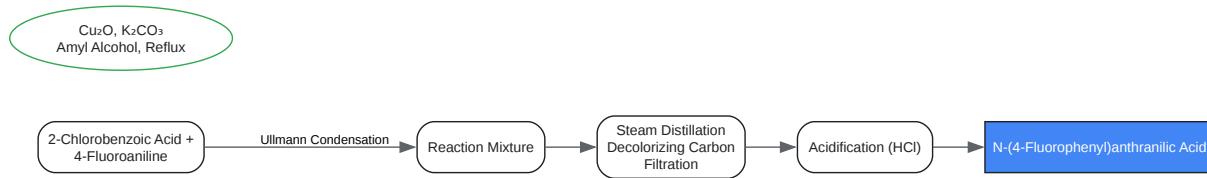
Experimental Protocol: Ullmann Condensation

Materials:

- 2-Chlorobenzoic acid
- 4-Fluoroaniline
- Anhydrous potassium carbonate (K_2CO_3)
- Copper(I) oxide (Cu_2O)
- Amyl alcohol
- Concentrated hydrochloric acid (HCl)
- Decolorizing carbon

Procedure:

- A mixture of 2-chlorobenzoic acid, 4-fluoroaniline, anhydrous potassium carbonate, and a catalytic amount of copper(I) oxide in amyl alcohol is refluxed.
- The reaction progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the excess solvent is removed by steam distillation.
- The hot residue is treated with decolorizing carbon and filtered.
- The filtrate is then acidified with concentrated hydrochloric acid to precipitate the crude **N-(4-Fluorophenyl)anthranilic acid**.
- The precipitate is filtered, washed with cold water, and dried.
- Recrystallization from a suitable solvent, such as ethanol, can be performed for further purification.



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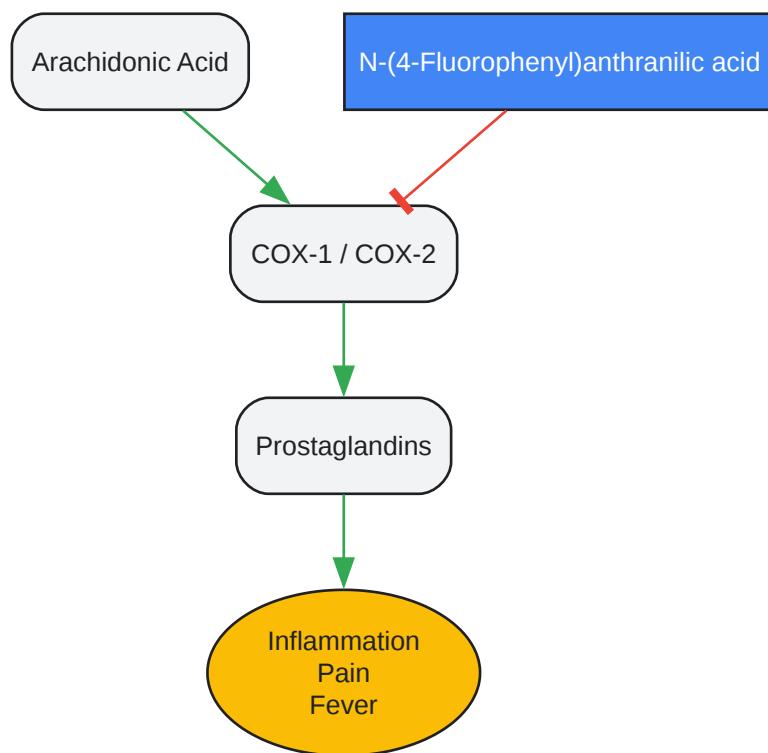
Fig. 1: Synthetic workflow for **N-(4-Fluorophenyl)anthranilic acid**.

Potential Biological Activities and Signaling Pathways

Derivatives of anthranilic acid are known to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The mechanisms underlying these effects often involve interactions with specific cellular signaling pathways.

Inhibition of the Cyclooxygenase (COX) Pathway

Many N-phenylanthranilic acid derivatives, known as fenamates, are non-steroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting cyclooxygenase (COX) enzymes.^[2] These enzymes are crucial for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.^[2] It is plausible that **N-(4-Fluorophenyl)anthranilic acid** also acts as a COX inhibitor.



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Fig. 2: Potential inhibition of the COX pathway.

Modulation of Far Upstream Element (FUSE) Binding Protein 1 (FUBP1)

Recent studies have identified anthranilic acid derivatives as inhibitors of the Far Upstream Element (FUSE) Binding Protein 1 (FUBP1).^[3] FUBP1 is a regulator of the transcription of the c-Myc proto-oncogene, which is a key driver of cell proliferation and is often dysregulated in cancer.^[3] Inhibition of FUBP1 can lead to the downregulation of c-Myc, suggesting a potential anticancer mechanism.

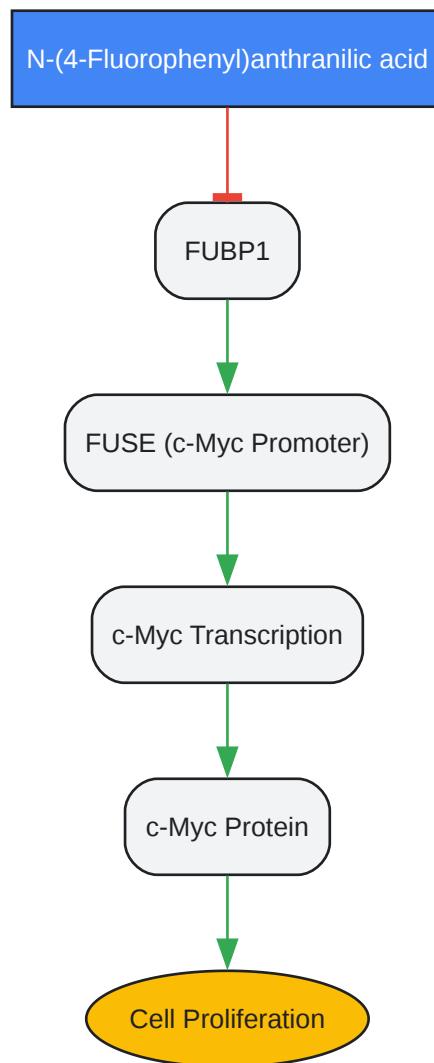
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Fig. 3: Postulated FUBP1 inhibitory pathway.

Antagonism of G Protein-Coupled Receptor 17 (GPR17)

Anthranilic acid derivatives have also been explored as antagonists of the G protein-coupled receptor 17 (GPR17).^[4] GPR17 is implicated in various physiological processes, and its modulation is being investigated for therapeutic potential in several diseases.

Conclusion

N-(4-Fluorophenyl)anthranilic acid is a molecule of significant interest for medicinal chemistry and drug development. Its straightforward synthesis and the known biological activities of related compounds suggest its potential as a lead structure for the development of

novel therapeutics. Further investigation into its specific biological targets and mechanisms of action is warranted to fully elucidate its pharmacological profile.

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